

A Technical Guide to 3-Amino-4-bromophenol: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: 3-Amino-4-bromophenol

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Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of **3-Amino-4-bromophenol**, a key chemical intermediate in the pharmaceutical and organic synthesis sectors. It details the compound's molecular characteristics, a validated synthesis protocol, and its role as a versatile building block.

Core Molecular and Physical Data

3-Amino-4-bromophenol is an aromatic organic compound featuring amino, hydroxyl, and bromine functional groups on a benzene ring.^[1] These reactive sites make it a valuable precursor for creating more complex molecules, particularly in the development of Active Pharmaceutical Ingredients (APIs).^{[2][3]}

The fundamental properties of **3-Amino-4-bromophenol** are summarized below.

Property	Value
Molecular Formula	C ₆ H ₆ BrNO[4][5][6][7]
Molecular Weight	188.02 g/mol [1][5][6][7]
CAS Number	100367-37-1[4][5][6]
Appearance	Off-white solid or yellow powder[2][8]
IUPAC Name	3-amino-4-bromophenol[6]
Synonyms	4-Bromo-3-aminophenol, 2-Bromo-5-hydroxyaniline[5][6]

Experimental Protocol: Synthesis of 3-Amino-4-bromophenol

The synthesis of **3-Amino-4-bromophenol** is a multi-step process that typically begins with 3-Nitro-4-aminophenol.[1] The pathway involves a sequence of diazotization, bromination, and reduction reactions.[7][9][10] The following protocol outlines a common and effective method for its preparation.

Starting Material: 3-Nitro-4-aminophenol

Overall Reaction Scheme: 3-Nitro-4-aminophenol → 3-Nitrophenol-4-diazonium salt → 3-Nitro-4-bromophenol → **3-Amino-4-bromophenol**

Step 1: Diazotization Reaction

This initial step converts the primary aromatic amine of the starting material into a diazonium salt.

- Reagents:
 - 3-Nitro-4-aminophenol (raw material)
 - Hydrobromic acid (HBr), 40-48 wt% concentration[1]

- Sodium nitrite (NaNO_2) aqueous solution
- Procedure:
 - Dissolve the 3-Nitro-4-aminophenol in hydrobromic acid. The recommended mass ratio of the starting material to hydrobromic acid is between 1:4 and 1:8.[\[1\]](#)
 - Cool the mixture to a temperature range of 0-10°C.[\[9\]](#)[\[10\]](#)
 - Slowly add the sodium nitrite aqueous solution dropwise to the mixture. The molar ratio of 3-Nitro-4-aminophenol to sodium nitrite should be approximately 1:1.0-1.2.[\[10\]](#)
 - Maintain the reaction temperature at 0-10°C and continue stirring for 1-3 hours to ensure the complete formation of the 3-nitrophenol-4-diazonium salt solution.[\[9\]](#)[\[10\]](#)

Step 2: Bromination Reaction

The diazonium salt intermediate is converted into 3-Nitro-4-bromophenol in this stage.

- Reagents:
 - 3-nitrophenol-4-diazonium salt solution (from Step 1)
 - Cuprous bromide (CuBr) in a hydrobromic acid aqueous solution
- Procedure:
 - Prepare a solution of cuprous bromide in aqueous hydrobromic acid.
 - Heat the cuprous bromide solution to 40-50°C.[\[9\]](#)[\[10\]](#)
 - Add the diazonium salt solution from Step 1 dropwise to the heated cuprous bromide solution while stirring.[\[9\]](#)
 - Allow the reaction to proceed for 1-2 hours at 40-50°C.[\[10\]](#)
 - Cool the reaction mixture to 20-25°C to induce crystallization of the 3-Nitro-4-bromophenol solid.[\[9\]](#)

- Isolate the solid product via filtration.

Step 3: Reduction Reaction

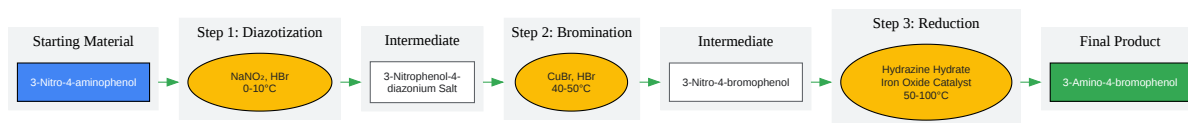
The final step involves the reduction of the nitro group to an amine group, yielding the target compound.

- Reagents:
 - 3-Nitro-4-bromophenol solid (from Step 2)
 - Ethanol (solvent)
 - Iron oxide (Fe_2O_3 or Fe_3O_4) catalyst[9]
 - Hydrazine hydrate ($\text{N}_2\text{H}_4 \cdot \text{H}_2\text{O}$) aqueous solution (e.g., 80 wt%)[9]
- Procedure:
 - Dissolve the 3-Nitro-4-bromophenol solid in ethanol.[9]
 - Add the iron oxide catalyst to the solution.[9]
 - Heat the mixture to a temperature between 50-100°C.[9][10]
 - Add the hydrazine hydrate aqueous solution to the heated mixture. The molar ratio of 3-Nitro-4-bromophenol to hydrazine hydrate is typically in the range of 1:2.5 to 1:3.0.[9]
 - Maintain the reaction under reflux for 2-5 hours until the starting material is consumed (monitored by sampling).[9][10]
 - Upon completion, cool the mixture and filter to remove the catalyst. The resulting solution contains the final product, **3-Amino-4-bromophenol**, which can be further purified.

Visualized Synthesis Workflow

The logical flow of the experimental protocol is illustrated in the diagram below, showing the progression from the initial reactant to the final product through key intermediates and

processes.



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Caption: Synthetic workflow for **3-Amino-4-bromophenol**.

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